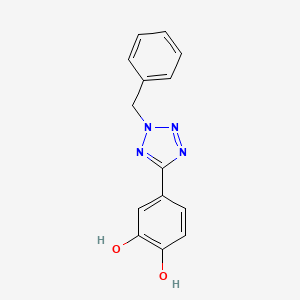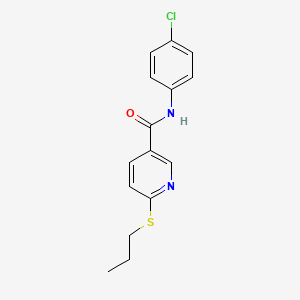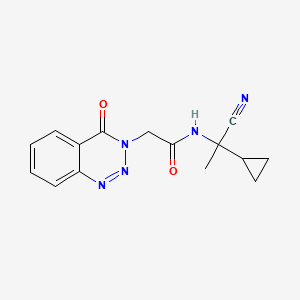
4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol” is a compound that contains a tetrazole moiety . Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . They can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The tetrazole subunit is an important structural feature which has been used as a metabolically stable isosteric replacement for the carboxylic acid moiety .Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Applications De Recherche Scientifique
Molecular Aggregation and Spectroscopic Studies
The study of molecular aggregation in compounds similar to 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol has been highlighted through spectroscopic analysis. For instance, research on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in organic solvent solutions revealed the influence of solvent on molecular aggregation, as evidenced by fluorescence emission spectra and circular dichroism (CD) spectra changes. This suggests that structurally related compounds might also exhibit unique aggregation behaviors which could be influenced by substituent groups and solvent interactions, potentially relevant for material science and sensor technologies (Matwijczuk et al., 2016).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The research into metal-organic frameworks (MOFs) and coordination compounds using biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands indicates the potential for creating novel complex structures. Such studies demonstrate the impact of ligand design on the formation of 1D, 2D, and 3D structures, which are crucial for applications in catalysis, gas storage, and separation technologies. Compounds like this compound could serve as building blocks for designing new MOFs with specific functionalities (Sun et al., 2010).
Liquid Crystal and Luminescence Properties
The synthesis and characterization of novel tetrazole liquid crystals, including derivatives with alkyl chains and chiral groups, highlight the potential for creating materials with unique optical properties. These compounds exhibit mesogenic behavior and nematic or smectic mesophases, which are relevant for applications in display technologies and optoelectronic devices. Such research suggests that derivatives of this compound could also be explored for their liquid crystalline and luminescent properties, contributing to the development of new materials for advanced technological applications (Tariq et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis.
Mode of Action
The compound interacts with its target through hydrogen bonding . In the active pockets of the P38 MAP kinase protein, the compound forms two or more hydrogen bonds with amino acids . This interaction results in a change in the protein’s function, affecting the cellular processes it regulates.
Pharmacokinetics
It is suggested that the synthesized compounds obey all five rules with good bioavailability . This implies that the compound is well-absorbed and distributed within the body, metabolized efficiently, and excreted appropriately, leading to effective bioavailability.
Result of Action
The compound exhibits significant biological activity. It has been screened for its antibacterial , anticancer , and anti-TB activities . The compound shows a significant zone of inhibition at higher concentrations , indicating its potential as a potent biological agent.
Safety and Hazards
During use and operation, it is necessary to observe safe operating procedures and avoid inhalation, contact with skin, or entry into the digestive tract . Wear appropriate personal protective equipment such as lab gloves, goggles, etc . In case of contact, clean the affected area immediately and seek medical advice .
Orientations Futures
The future directions for “4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol” could involve further exploration of its potential as a pharmacological agent given its wide range of biological properties . More research could be conducted to understand its mechanism of action and to optimize its synthesis process .
Propriétés
IUPAC Name |
4-(2-benzyltetrazol-5-yl)benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-12-7-6-11(8-13(12)20)14-15-17-18(16-14)9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFXQLMFKARFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-(benzo[d][1,3]dioxol-5-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2745314.png)


![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2745321.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2745326.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2745327.png)
![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B2745334.png)
![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)

